Ethyl 2-amino-5-fluorobenzoate
Description
Ethyl 2-amino-5-fluorobenzoate is an aromatic ester derivative featuring an amino group at position 2 and a fluorine atom at position 5 on the benzene ring. Its molecular formula is reported as C₉H₁₀FNO₂ (calculated molecular weight: 183.18 g/mol), though discrepancies exist in the provided evidence. For instance, incorrectly lists the molecular weight as 159.19 g/mol, possibly due to a typographical error or misassignment. The compound’s CAS number is cited as 446-32-2 in multiple sources, conflicting with ’s reference to EN300-366932.
Synthesis protocols for analogous compounds, such as mthis compound, involve refluxing in tetrahydrofuran (THF) with ethyl acetate extraction and silica gel chromatography.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKOREORSSOUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-amino-5-fluorobenzoate belongs to a class of fluorinated 2-aminobenzoate esters. Below is a detailed comparison with its structural analogs:
Ester Group Variations
- tert-Butyl 2-Amino-5-Fluorobenzoate (CID 20525018) Molecular Formula: C₁₁H₁₄FNO₂ Molecular Weight: 211.23 g/mol Key Difference: The bulky tert-butyl group increases hydrophobicity and may stabilize the compound against enzymatic or chemical degradation. Collision cross-section (CCS) predictions for its adducts range from 146.7–157.2 Ų.
Substituent Modifications
- Ethyl 2-Amino-5-Fluoro-3-Methylbenzoate (CAS 939993-44-9) Molecular Formula: C₁₀H₁₂FNO₂ Molecular Weight: 197.21 g/mol Key Difference: The 3-methyl substitution introduces steric hindrance, which could influence reactivity in coupling reactions or binding interactions.
- Ethyl 2-Amino-5-Bromo-3-Fluorobenzoate (CAS 1183479-43-7) Molecular Formula: C₉H₉BrFNO₂ Molecular Weight: 262.08 g/mol Key Difference: Bromine at position 5 enhances electrophilicity, making this compound a candidate for Suzuki-Miyaura cross-coupling reactions.
Functional Group Replacements
- Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate (CAS 1823375-29-6) Molecular Formula: C₉H₈ClFO₃ Molecular Weight: 218.61 g/mol Key Difference: Replacement of the amino group with a hydroxyl group increases acidity (pKa ~8–10), altering solubility and hydrogen-bonding capacity.
- 2-Amino-4,5-Difluorobenzoic Acid (CAS 391-93-5) Molecular Formula: C₇H₅F₂NO₂ Molecular Weight: 173.12 g/mol Key Difference: The carboxylic acid group (instead of an ester) enhances water solubility but reduces bioavailability due to ionization at physiological pH.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Drug Design: The ethyl ester group in this compound balances lipophilicity and metabolic stability, making it a scaffold for prodrug development.
- Material Science : tert-Butyl derivatives with high CCS values may serve as ion mobility spectrometry standards.
- Synthetic Chemistry : Brominated analogs enable diversification via palladium-catalyzed reactions.
Discrepancies Noted:
- incorrectly lists this compound’s molecular weight as 159.19 g/mol, likely due to a formula misassignment.
- CAS numbers vary across sources, necessitating verification with authoritative databases.
Q & A
Q. What are the common synthesis routes for Ethyl 2-amino-5-fluorobenzoate, and how can researchers validate product purity?
- Methodological Answer : this compound is typically synthesized via esterification of 2-amino-5-fluorobenzoic acid using ethanol as a solvent and catalytic acid (e.g., H₂SO₄). A two-step synthesis involving nitration followed by reduction may also be employed for derivatives. To validate purity, use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against certified standards. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical to confirm structural integrity, particularly verifying the ester group (δ ~4.3 ppm for the ethyl CH₂) and fluorine substitution patterns .
Q. How does the solubility of this compound influence its applicability in organic reactions?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water, making it suitable for reactions requiring anhydrous conditions. Solubility tests should be conducted via gravimetric analysis: dissolve known masses in solvents at 25°C, filter undissolved material, and evaporate to determine saturation points. Ethanol, a common solvent in its synthesis, also serves as a co-solvent to enhance reactivity in nucleophilic acyl substitution reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify the ethyl ester protons (quartet at δ 4.2–4.4 ppm, triplet at δ 1.2–1.4 ppm) and aromatic protons influenced by fluorine (splitting patterns due to ¹⁹F coupling).
- ¹³C NMR : Confirm the carbonyl carbon (δ ~165–170 ppm) and fluorine-induced deshielding in the aromatic ring.
- FT-IR : Detect ester C=O stretching (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Use Electron Ionization (EI) to observe the molecular ion peak (m/z = 183.16) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?
- Methodological Answer : Employ Design of Experiments (DoE) to test catalysts (e.g., AlCl₃, FeCl₃) and solvent systems (ethanol vs. methanol). For example, a 2² factorial design can evaluate temperature (60–80°C) and catalyst loading (5–10 mol%). Monitor reaction progress via Thin-Layer Chromatography (TLC) and quantify yields using HPLC. Recent studies suggest AlCl₃ in ethanol at 70°C increases yields by 15% compared to H₂SO₄ due to enhanced electrophilic substitution efficiency .
Q. What strategies address inconsistencies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate bioactivity (e.g., antimicrobial assays) using multiple cell lines (e.g., E. coli and S. aureus) and standardized protocols (CLSI guidelines).
- Controlled Replication : Reproduce studies under identical conditions (pH, temperature, solvent purity) to isolate confounding variables.
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or outliers, using statistical tools like ANOVA to assess significance .
Q. How can researchers mitigate impurity formation during large-scale synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor intermediates in real time.
- Purification : Use recrystallization in ethanol-water mixtures (70:30 v/v) or column chromatography (silica gel, hexane/ethyl acetate eluent).
- Quality Control : Establish impurity thresholds (<0.5% by HPLC) and validate batch consistency via Accelerated Stability Testing (40°C/75% RH for 6 months) .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distributions and Fukui indices, identifying reactive sites. Molecular dynamics simulations can predict solvation effects in ethanol or DMSO. Compare computational results with experimental kinetic data (e.g., rate constants for ester hydrolysis) to refine models .
Data Analysis & Experimental Design
Q. How should researchers design experiments to investigate the stability of this compound under acidic/basic conditions?
- Methodological Answer :
- Experimental Design : Prepare solutions in pH 2 (HCl), pH 7 (buffer), and pH 12 (NaOH) at 25°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analysis : Quantify degradation products via LC-MS and track parent compound depletion using calibration curves.
- Kinetics : Apply first-order kinetics models (ln[C] vs. time) to determine half-lives. Report Arrhenius parameters if temperature-dependent studies are conducted .
Q. What statistical approaches resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Use Principal Component Analysis (PCA) to differentiate compounds based on NMR/IR spectral data. Cluster analysis (e.g., hierarchical clustering) can group derivatives with similar properties. For ambiguous cases, employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
